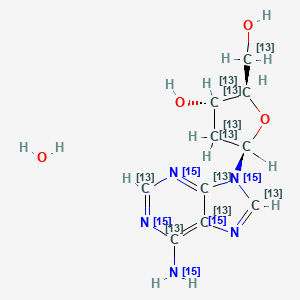![molecular formula C21H25NO2 B14081858 1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol CAS No. 102770-58-1](/img/structure/B14081858.png)
1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol is a complex organic compound known for its unique chemical structure and properties. This compound features a tert-butylamino group, a phenylethynyl group, and a phenoxy group attached to a propan-2-ol backbone. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the phenylethynyl intermediate: This involves the reaction of phenylacetylene with a suitable halogenated compound under catalytic conditions.
Attachment of the phenoxy group: The phenylethynyl intermediate is then reacted with a phenol derivative to introduce the phenoxy group.
Introduction of the tert-butylamino group: The final step involves the reaction of the intermediate with tert-butylamine under controlled conditions to form the desired compound.
Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butylamino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment .
Aplicaciones Científicas De Investigación
1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The tert-butylamino group can interact with various receptors or enzymes, modulating their activity. The phenylethynyl and phenoxy groups contribute to the compound’s overall binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol can be compared with other similar compounds, such as:
1-(Ethylamino)-2-propanol: This compound has a similar backbone but lacks the phenylethynyl and phenoxy groups, resulting in different chemical properties and applications.
1-(Methylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol: This compound has a methylamino group instead of a tert-butylamino group, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
102770-58-1 |
|---|---|
Fórmula molecular |
C21H25NO2 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
1-(tert-butylamino)-3-[2-(2-phenylethynyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C21H25NO2/c1-21(2,3)22-15-19(23)16-24-20-12-8-7-11-18(20)14-13-17-9-5-4-6-10-17/h4-12,19,22-23H,15-16H2,1-3H3 |
Clave InChI |
JMAXVDBDYFOEFG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(COC1=CC=CC=C1C#CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





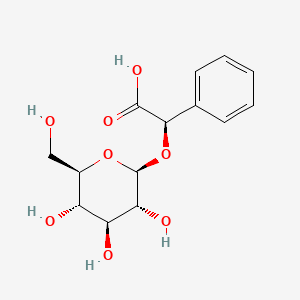
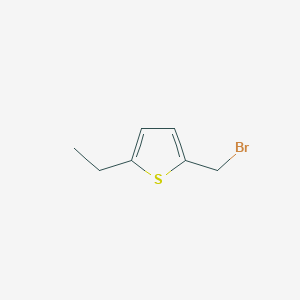

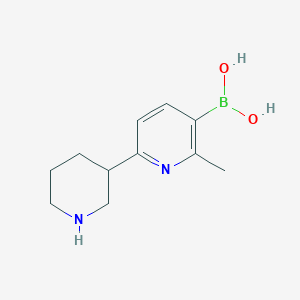
![10',16'-di(propan-2-yloxy)spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14081810.png)
![4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B14081825.png)
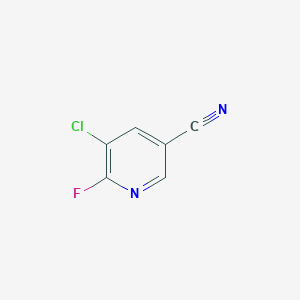
![Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]-](/img/structure/B14081839.png)
![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081842.png)
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-heptylbenzene-1,3-diol](/img/structure/B14081845.png)
